molecular formula C32H44O13 B211268 1-Dehydroxybaccatin IV CAS No. 57672-78-3

1-Dehydroxybaccatin IV

Cat. No. B211268
CAS RN: 57672-78-3
M. Wt: 636.7 g/mol
InChI Key: GHSKUVKACGPNGN-CZYGJQDOSA-N
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Description

1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .


Synthesis Analysis

The synthesis of this compound involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C32H44O13 .


Chemical Reactions Analysis

Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 636.68 .

Scientific Research Applications

Isolation and Identification

1-Dehydroxybaccatin IV has been identified as a constituent of Taxus mairei, a species of yew tree grown in China. It was isolated along with other taxane diterpenes from the heartwood of this tree, showcasing its natural occurrence and the potential for further research into its properties and applications (Min, Jiang, & Liang, 1989).

Microbial Transformation

A study exploring the microbial transformation of baccatin VI and 1β-hydroxy baccatin I with Aspergillus niger resulted in the production of four new taxane diterpenoids, including 1β-dehydroxybaccatin VI. This highlights the potential of microbial processes in modifying and potentially enhancing the properties of compounds like this compound (Shen, Lo, Lin, & Chakraborty, 2003).

Structural Analysis and Derivatives

In another study, various derivatives of baccatin VI were synthesized, including 1-deoxypaclitaxel analogs. This research emphasizes the potential for structural modification and the exploration of bioactivities of derivatives of compounds such as this compound, which could lead to new pharmaceutical applications (Kingston, Chordia, Jagtap, Liang, Shen, Long, Fairchild, & Johnston, 1999).

Mechanism of Action

1-Dehydroxybaccatin IV shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .

properties

IUPAC Name

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKUVKACGPNGN-CZYGJQDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-dehydroxybaccatin IV's presence in Taxus mairei?

A1: The discovery of this compound in Taxus mairei alongside other taxane diterpenes like baccatin VI and taxinne J [] is significant. These compounds, particularly the baccatin family, are recognized for their potential as precursors in the synthesis of anti-cancer drugs like paclitaxel (Taxol®). The presence of multiple related compounds in a single species suggests a rich biosynthetic pathway and highlights the potential of Taxus mairei as a source for further exploration of novel taxanes with medicinal value.

Q2: What structural features characterize this compound?

A2: this compound is characterized by its unique structure, which includes an oxetane ring. [, ] This feature distinguishes it from other taxanes and contributes to its potential as a valuable starting material for the synthesis of more complex taxane derivatives.

Q3: How does the chemical composition of Taxus yunnanensis compare to Taxus mairei in terms of this compound and related compounds?

A3: Research indicates that while both Taxus yunnanensis and Taxus mairei contain this compound, the overall chemical profiles of their heartwood differ. [] This difference emphasizes the diversity of taxane production within the Taxus genus. Further research is needed to fully understand the factors influencing the variation in taxane production between these species.

Q4: What are the potential implications of finding this compound alongside other specific taxanes?

A4: The co-occurrence of this compound with compounds like baccatin IV and baccatin VI in Taxus yunnanensis [] offers insights into the plant's biosynthetic pathways. This information can be crucial for developing strategies to enhance the production of these valuable compounds, either through traditional plant breeding methods or by employing biotechnological approaches like plant cell culture.

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